molecular formula C19H19N3O2 B14081393 5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14081393
M. Wt: 321.4 g/mol
InChI Key: DIKXCYBVZUXXBY-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, hydroxy groups, and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-hydroxy-3,5-dimethylbenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the acylation of the pyrazole with a suitable carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-hydroxy-3,5-dimethylbenzaldehyde or 2-hydroxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of 5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-amine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
  • N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxyphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

5-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both hydroxy and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-11-5-4-6-14(8-11)20-19(24)17-10-16(21-22-17)15-9-12(2)7-13(3)18(15)23/h4-10,23H,1-3H3,(H,20,24)(H,21,22)

InChI Key

DIKXCYBVZUXXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CC(=CC(=C3O)C)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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